1-(4-acetylpiperazin-1-yl)-2-(4-bromo-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-bromoindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12(21)18-7-9-19(10-8-18)16(22)11-20-6-5-13-14(17)3-2-4-15(13)20/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXJOVLNOTXWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-acetylpiperazin-1-yl)-2-(4-bromo-1H-indol-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.
- Molecular Formula : C17H20BrN3O2
- Molecular Weight : 378.3 g/mol
- IUPAC Name : 1-(4-acetylpiperazin-1-yl)-2-(4-bromoindol-1-yl)ethanone
- Canonical SMILES : CC(=O)N1CCN(CC1)C(=O)CCN2C=CC3=C2C=CC=C3Br
The compound's biological activity is largely attributed to its structural components, particularly the indole and piperazine moieties. These groups are known to interact with various biological targets, including receptors and enzymes involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, analogs of indoloquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:
- Inhibition of Cell Proliferation : The compound appears to induce cell cycle arrest at multiple phases (G0/G1, S, G2/M), leading to reduced proliferation rates.
- Induction of Apoptosis : Flow cytometry analyses indicated an increase in "sub-G1" peaks, suggesting apoptotic activity.
Efficacy in Research Studies
Several studies have evaluated the biological activity of related compounds and derivatives, providing insights into their efficacy.
| Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Thalidomide | 2.6 × 10^-4 | Antiangiogenic | |
| Neocryptolepine I | 5.4 × 10^-4 | DNA intercalation | |
| Indoloquinoline Derivative (6a) | 5.0 × 10^-5 | Antioxidant enzyme modulation |
Case Studies
A notable study involving indoloquinoline derivatives demonstrated that these compounds significantly reduced lipid peroxidation and increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests a dual mechanism where the compounds not only inhibit tumor growth but also enhance cellular antioxidant defenses.
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other piperazine-containing drugs known for their therapeutic effects.
| Compound Type | Biological Activity | Notable Uses |
|---|---|---|
| Piperazine Derivatives | Antidepressant, Antipsychotic | CNS Disorders |
| Indole Derivatives | Antitumor, Antimicrobial | Cancer Treatment |
Comparison with Similar Compounds
Key Observations :
- Bromine Position : The 4-bromo substitution on indole (target compound) vs. 3- or 5-positions (e.g., ) affects steric and electronic interactions with hydrophobic receptor pockets.
- Piperazine Modifications: Acetylation (target compound) vs. methyl or benzyl groups () alters metabolic stability and solubility.
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-acetylpiperazin-1-yl)-2-(4-bromo-1H-indol-1-yl)ethanone?
Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1: Functionalization of the indole moiety (e.g., bromination at the 4-position) using electrophilic substitution under controlled conditions .
- Step 2: Coupling the bromoindole with a piperazine derivative via nucleophilic substitution or amide bond formation. Acetylation of the piperazine nitrogen is often achieved using acetyl chloride or acetic anhydride .
- Step 3: Purification via column chromatography and characterization using TLC (to monitor reaction progress) and NMR (to confirm structural integrity) .
Key challenges include optimizing reaction conditions (e.g., solvent choice, temperature) to avoid side products like over-acetylation or incomplete substitution .
Basic: Which spectroscopic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR Spectroscopy: Essential for confirming the connectivity of the acetylpiperazine and bromoindole moieties. For example, the acetyl group’s carbonyl signal appears near δ 170 ppm in 13C NMR, while the piperazine protons show characteristic splitting patterns in 1H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the bromine atom .
- IR Spectroscopy: Validates the presence of carbonyl groups (C=O stretch ~1650–1750 cm⁻¹) and secondary amines (N-H stretch ~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from overlapping signals (e.g., in crowded NMR regions) or ambiguous mass fragments. Strategies include:
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in piperazine or indole ring assignments .
- X-ray Crystallography: Provides definitive bond lengths and angles, particularly useful for confirming stereochemistry in complex derivatives (e.g., piperazine ring puckering) .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to verify assignments .
Advanced: What computational approaches are effective for predicting the compound’s biological interactions?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., serotonin receptors, given structural analogs in ). Focus on the acetylpiperazine’s hydrogen-bonding potential and the bromoindole’s hydrophobic interactions.
- MD Simulations: Assess binding stability over time (e.g., using GROMACS) by simulating ligand-protein interactions in explicit solvent .
- QSAR Modeling: Correlate substituent effects (e.g., bromine vs. other halogens) with activity data from analogs .
Advanced: How to design experiments to study this compound’s metabolic stability?
Answer:
- In Vitro Hepatic Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor metabolites like deacetylated or oxidized products .
- CYP450 Inhibition Screening: Use fluorogenic substrates to test for interactions with CYP3A4 or CYP2D6, which commonly metabolize piperazine derivatives .
- Stability Profiling: Assess pH-dependent degradation in simulated gastric/intestinal fluids to inform formulation strategies .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Answer:
- Flow Chemistry: Continuous synthesis reduces side reactions (e.g., via precise control of acetyl chloride addition) .
- Green Solvent Optimization: Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and yield .
- DoE (Design of Experiments): Statistically optimize variables (temperature, catalyst loading) using software like MODDE or JMP .
Table 1: Structural Analogs and Their Key Features
Advanced: How to address discrepancies between in vitro and in vivo activity data?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma protein binding, and tissue distribution to identify barriers (e.g., poor blood-brain barrier penetration for CNS targets) .
- Metabolite Identification: Use LC-HRMS to detect active/inactive metabolites that explain reduced in vivo efficacy .
- Species-Specific Differences: Compare metabolic pathways in human vs. rodent models (e.g., via cross-species microsomal studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
